1-(4-Bromobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine
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Overview
Description
1-(4-Bromobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine: is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a pyrrole ring, an azetidine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopentane-pyrrole fused ring system, followed by the introduction of the azetidine ring and the bromophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane and pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the azetidine ring or the bromophenyl group, resulting in different reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes involved in disease pathways.
Industry: In the industrial sector, the compound can be utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- [3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-chlorophenyl)methanone
- [3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-fluorophenyl)methanone
Comparison: Compared to its analogs, 1-(4-Bromobenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O/c18-15-6-4-12(5-7-15)17(21)20-10-16(11-20)19-8-13-2-1-3-14(13)9-19/h4-7,13-14,16H,1-3,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBRCRCVRJWBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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